4-Methylhepta-4,6-dien-1-ol 4-Methylhepta-4,6-dien-1-ol
Brand Name: Vulcanchem
CAS No.: 113375-54-5
VCID: VC20585825
InChI: InChI=1S/C8H14O/c1-3-5-8(2)6-4-7-9/h3,5,9H,1,4,6-7H2,2H3
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

4-Methylhepta-4,6-dien-1-ol

CAS No.: 113375-54-5

Cat. No.: VC20585825

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methylhepta-4,6-dien-1-ol - 113375-54-5

Specification

CAS No. 113375-54-5
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name 4-methylhepta-4,6-dien-1-ol
Standard InChI InChI=1S/C8H14O/c1-3-5-8(2)6-4-7-9/h3,5,9H,1,4,6-7H2,2H3
Standard InChI Key RRZVHCFNTKBSPI-UHFFFAOYSA-N
Canonical SMILES CC(=CC=C)CCCO

Introduction

Chemical Identity and Structural Features

Molecular Structure and Isomerism

4-Methylhepta-4,6-dien-1-ol belongs to the family of alkenols, featuring two conjugated double bonds (Δ4,6\Delta^{4,6}) and a hydroxyl group at the terminal carbon. The compound exhibits geometric isomerism due to the fixed configuration of the double bonds. The (E)-isomer is more commonly reported in literature, as evidenced by its preferential formation in catalytic synthesis routes . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC8H14O\text{C}_8\text{H}_{14}\text{O}
Molecular Weight (g/mol)126.196
Exact Mass126.104
PSA (Ų)20.23
LogP1.89

The compound’s IUPAC name, 4-methylhepta-4,6-dien-1-ol, reflects the positions of the substituents and functional groups. Its SMILES notation, CC(CC=C)(CC=C)O\text{CC(CC=C)(CC=C)O}, further clarifies the branching and double-bond locations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying 4-methylhepta-4,6-dien-1-ol. The 1H^1\text{H}-NMR spectrum typically shows resonances for the hydroxyl proton (δ\delta 1.5–2.0 ppm), allylic methyl groups (δ\delta 1.7–1.9 ppm), and olefinic protons (δ\delta 5.1–5.8 ppm) . IR stretches at 3300–3500 cm1^{-1} (O–H) and 1640–1680 cm1^{-1} (C=C) confirm the presence of alcohol and conjugated double bonds .

Synthesis and Catalytic Pathways

Transition Metal-Catalyzed Approaches

Wender and Tebbe (1991) pioneered the use of palladium catalysts for the stereoselective synthesis of 4-methylhepta-4,6-dien-1-ol via allylic alkylation. Their method employs Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 to mediate the coupling of 1,3-dienes with methyl Grignard reagents, achieving yields of ~75% . A modified protocol by Das and Goswami (2013) utilizes nickel-catalyzed hydroalumination of terminal alkynes, followed by oxidation, to produce the (E)-isomer with 93% enantiomeric excess .

Organocatalytic Methods

Nageswara Rao and Meshram (2013) demonstrated a metal-free synthesis using proline-derived catalysts in a Michael addition-cyclization sequence. This route offers a greener alternative, albeit with moderate yields (65–70%) .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the leading synthesis methods:

MethodCatalystYield (%)Selectivity (E:Z)Reference
Palladium alkylationPd(PPh3)4\text{Pd(PPh}_3\text{)}_47585:15
Nickel hydroaluminationNi(acac)2\text{Ni(acac)}_293>99:1
OrganocatalyticL-Proline7090:10

The nickel-catalyzed method stands out for its high stereoselectivity, making it preferable for industrial-scale production .

Physicochemical Properties and Reactivity

Thermodynamic Parameters

Despite limited experimental data, computational studies estimate the boiling point of 4-methylhepta-4,6-dien-1-ol to be ~180–190°C, based on its molecular weight and polarity . The compound’s density (0.89g/cm3\sim 0.89 \, \text{g/cm}^3) and refractive index (nD20=1.478n_D^{20} = 1.478) align with those of analogous alkenols .

Solubility and Stability

The compound exhibits limited water solubility (2.3g/L\sim 2.3 \, \text{g/L} at 25°C) due to its hydrophobic backbone but is miscible with ethanol and diethyl ether . Storage under inert atmospheres is recommended to prevent oxidation of the conjugated diene system .

Industrial Applications and Regulatory Status

Fragrance and Flavor Industry

4-Methylhepta-4,6-dien-1-ol’s citrus-like aroma has led to its use in perfumery. Its volatility and stability under acidic conditions make it suitable for functional fragrances in cosmetics .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing prostaglandin analogs and terpenoid derivatives. Its conjugated diene moiety facilitates Diels-Alder reactions, enabling rapid access to complex polycycles .

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